molecular formula C6H5ClN2O2 B13508279 6-Amino-4-chloropicolinic acid

6-Amino-4-chloropicolinic acid

Cat. No.: B13508279
M. Wt: 172.57 g/mol
InChI Key: YOKDRYRDGVXAFB-UHFFFAOYSA-N
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Description

6-Amino-4-chloropicolinic acid is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 4th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 6-chloropicolinic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-4-chloropicolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Amino-4-chloropicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-chloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a chlorine atom on the pyridine ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

6-amino-4-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11)

InChI Key

YOKDRYRDGVXAFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)N)Cl

Origin of Product

United States

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